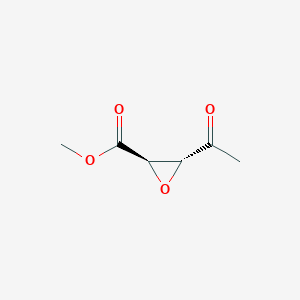

Methyl (2R,3R)-3-acetyloxirane-2-carboxylate

説明

TLN-232は、CAP-232としても知られており、7つのアミノ酸で構成される合成環状ヘプタペプチドです。この化合物は、抗腫瘍活性を示し、癌治療の有望な候補となっています。 TLN-232は、主に腫瘍細胞に存在するピルビン酸キナーゼM2を標的にし、腫瘍細胞の嫌気性解糖を阻害します .

特性

CAS番号 |

153763-78-1 |

|---|---|

分子式 |

C6H8O4 |

分子量 |

144.12 g/mol |

IUPAC名 |

methyl (2R,3R)-3-acetyloxirane-2-carboxylate |

InChI |

InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |

InChIキー |

GIQPTLIRJQRTCZ-CRCLSJGQSA-N |

SMILES |

CC(=O)C1C(O1)C(=O)OC |

異性体SMILES |

CC(=O)[C@H]1[C@@H](O1)C(=O)OC |

正規SMILES |

CC(=O)C1C(O1)C(=O)OC |

同義語 |

Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

TLN-232は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成によって合成されます。合成には、固体樹脂に固定された増殖中のペプチド鎖に、保護されたアミノ酸を順次添加することが含まれます。その後、ペプチドを環化させてヘプタペプチド構造を形成します。 反応条件は、通常、ジシクロヘキシルカルボジイミドやN-ヒドロキシベンゾトリアゾールなどのカップリング試薬と、フルオレニルメチルオキシカルボニルなどの保護基の使用を伴います .

工業生産方法

TLN-232の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、自動ペプチド合成装置が含まれます。 最終生成物は、高速液体クロマトグラフィーで精製され、質量分析法と核磁気共鳴分光法で特性評価されます .

化学反応の分析

科学研究への応用

化学: ペプチド合成と環化を研究するためのモデル化合物として使用されます。

生物学: 腫瘍細胞の増殖を阻害し、アポトーシスを誘導する役割について調査されています。

医学: 転移性黒色腫と腎細胞癌の治療法として臨床試験が行われています。

産業: 新しい抗がん剤の開発への可能性

科学的研究の応用

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.

Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.

作用機序

類似化合物の比較

類似化合物

TT-232: 同様の抗腫瘍活性を有する別の合成環状ペプチド。

TLN-232の独自性

TLN-232は、ピルビン酸キナーゼM2の標的化に安定性と特異性を提供する環状ヘプタペプチド構造を持つため、独自性があります。 複数の経路を通じてアポトーシスを誘導する能力は、癌治療の有望な候補となっています.

類似化合物との比較

Similar Compounds

TT-232: Another synthetic cyclic peptide with similar antineoplastic activity.

Mitapivat: A small molecule that targets pyruvate kinase M2 but with a different mechanism of action

Uniqueness of TLN-232

TLN-232 is unique due to its cyclic heptapeptide structure, which provides stability and specificity in targeting pyruvate kinase M2. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。